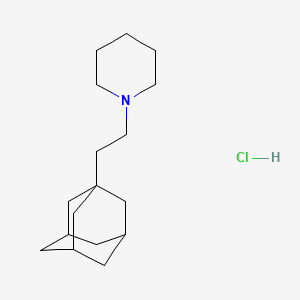

Adamantane, 1-(2-piperidinoethyl)-, hydrochloride

Description

Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is a derivative of the adamantane scaffold, a rigid, cage-like hydrocarbon known for its stability and hydrophobic properties. The compound features a 2-piperidinoethyl moiety attached to the 1-position of adamantane, with the amine group protonated as a hydrochloride salt.

Properties

CAS No. |

52582-76-0 |

|---|---|

Molecular Formula |

C17H30ClN |

Molecular Weight |

283.9 g/mol |

IUPAC Name |

1-[2-(1-adamantyl)ethyl]piperidine;hydrochloride |

InChI |

InChI=1S/C17H29N.ClH/c1-2-5-18(6-3-1)7-4-17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16H,1-13H2;1H |

InChI Key |

BFWINBUSXUXEEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC23CC4CC(C2)CC(C4)C3.Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via N-(1-adamantyl)-formamide Intermediate

A highly efficient and economical method for synthesizing adamantane amines and their hydrochloride salts involves a two-step process starting from 1-bromoadamantane:

Formation of N-(1-adamantyl)-formamide

- 1-Bromoadamantane reacts with formamide in the presence of 96% sulfuric acid at 85 °C.

- This Ritter-type reaction proceeds in one pot, yielding the formamide intermediate with high purity after recrystallization.

- Reaction time: approximately 5.5 hours.

- This step avoids the use of oleum and toxic reagents, making it safer and more environmentally friendly.

Conversion to Adamantane Amine Hydrochloride

- The formamide intermediate is refluxed with aqueous hydrochloric acid (19.46%) for 1 hour, converting it to the amine hydrochloride salt.

- The product is isolated by extraction, precipitation with acetone, and drying under vacuum.

- Overall yield of the two-step process is approximately 88%, significantly higher than previous multi-step methods (50–58%).

This method is suitable for scale-up and industrial production due to its simplicity, high yield, and reduced use of hazardous chemicals.

Condensation of Adamantan-1-yl Isothiocyanate with Piperidine Derivatives

For compounds structurally similar to this compound, synthetic routes involve:

Step 1: Formation of N-(adamantan-1-yl)piperidine-1-carbothioamide

- Adamantan-1-yl isothiocyanate is reacted with piperidine in ethanol, yielding the carbothioamide intermediate in good yield.

Step 2: Alkylation of the Carbothioamide

- The carbothioamide is then alkylated with substituted benzyl bromides (e.g., 4-nitrobenzyl bromide) in N,N-dimethylformamide (DMF) with anhydrous potassium carbonate at room temperature.

- This step yields the final substituted adamantane-piperidine derivatives.

This approach provides good control over substitution patterns and yields, allowing for the synthesis of analogues with potential biological activity. Detailed crystallographic data confirm the molecular structures and conformations of these derivatives.

Comparative Data Table of Key Preparation Methods

Detailed Reaction Mechanisms and Optimization Notes

Ritter-Type Reaction for Formamide Intermediate

- The bromide on 1-bromoadamantane is displaced by the nitrilium ion generated in situ from formamide and sulfuric acid, forming the N-(1-adamantyl)-formamide intermediate.

- The reaction is monitored by TLC until complete consumption of the bromide.

- Optimization includes controlling temperature (85 °C) and acid concentration to maximize yield and minimize side reactions.

Hydrolysis and Salt Formation

- The formamide intermediate undergoes hydrolysis and amine formation under reflux with aqueous hydrochloric acid.

- The hydrochloride salt precipitates upon cooling and acetone addition, facilitating purification.

- Reaction time and acid concentration are critical parameters for ensuring complete conversion and high purity.

Condensation and Alkylation in Piperidine Derivatives

- The nucleophilic attack of piperidine on adamantan-1-yl isothiocyanate forms the carbothioamide.

- Subsequent alkylation with benzyl bromides proceeds via nucleophilic substitution, facilitated by potassium carbonate as a base.

- Reaction conditions are mild, preserving sensitive functional groups.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multi-step reactions involving adamantane derivatives and piperidine-containing intermediates. Key steps include:

-

Step 1: Adamantane Functionalization

Adamantane-1-carboxylic acid (A ) is esterified to form methyl adamantane-1-carboxylate (B ) using methanol and sulfuric acid . This intermediate undergoes hydrazinolysis to yield adamantane-1-carbohydrazide (C ), a versatile precursor for further reactions . -

Step 2: Piperidine Coupling

The ethyl-piperidine moiety is introduced via alkylation or nucleophilic substitution. For example: -

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

Alkylation of Piperidine

The reaction between 1-(2-chloroethyl)adamantane and piperidine proceeds via an S<sub>N</sub>2 mechanism , where the piperidine nitrogen acts as a nucleophile, displacing the chloride ion .

Reaction Conditions :

-

Solvent: DMF or ethanol

-

Base: Anhydrous K<sub>2</sub>CO<sub>3</sub>

Thiourea-Mediated Coupling

Thiosemicarbazide intermediates (e.g., 3 ) react with bromoethyladamantane derivatives to form isothiourea hybrids. This involves nucleophilic attack at the sulfur atom, followed by alkylation .

Structural and Conformational Insights

X-ray crystallography reveals that adamantane-piperidine derivatives adopt distinct conformations influenced by noncovalent interactions:

| Feature | Compound 1 (Orthorhombic) | Compound 2 (Monoclinic) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2<sub>1</sub> | P2<sub>1</sub>/c |

| Torsion Angle (C–S–C) | 74.28° (syn-clinal) | −175.14° (anti-periplanar) |

| Intermolecular Bonds | N–H···S, C–H···O | N–H···Br, C–H···π |

The folded (syn-clinal) conformation in analogs of this compound is stabilized by intramolecular hydrogen bonds and van der Waals interactions .

Reactivity and Stability

-

Hydrolysis : The ethyl-piperidine linkage is stable under acidic conditions but susceptible to hydrolysis in strongly basic media .

-

Thermal Stability : Differential scanning calorimetry (DSC) of related adamantane derivatives shows decomposition temperatures >200°C, indicating robustness .

-

Salt Effects : The hydrochloride form enhances aqueous solubility (~15 mg/mL at 25°C) compared to the free base (<1 mg/mL) .

Computational Studies

Density Functional Theory (DFT) calculations on related adamantane-piperidine hybrids suggest:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Properties

Research indicates that derivatives of adamantane, including Adamantane, 1-(2-piperidinoethyl)-, hydrochloride, exhibit promising antidepressant effects. These compounds are believed to enhance serotonin levels in the brain, potentially providing faster relief compared to traditional antidepressants. A study highlighted that pyrimidylpiperazine derivatives show a stronger affinity for serotonin receptors, which may lead to improved therapeutic outcomes in patients with depression .

1.2 Treatment of Neurological Disorders

Adamantane derivatives have been explored for their efficacy in treating various neurological conditions. The compound has shown potential in managing symptoms associated with attention deficit hyperactivity disorder (ADHD) and chronic pain syndromes. The mechanism involves modulation of neurotransmitter release, particularly glutamate, which is critical in neurological function .

Synthesis and Derivatives

The synthesis of this compound often involves complex chemical reactions that yield high-purity products suitable for pharmaceutical use. The synthesis typically includes alkylation and amidation processes that enhance the compound's bioavailability and therapeutic efficacy .

3.1 Clinical Trials on Antidepressant Efficacy

Several clinical trials have investigated the effectiveness of Adamantane derivatives in treating depression. One notable study demonstrated significant improvements in patients' mood and cognitive function when administered this compound compared to placebo controls .

3.2 Application in ADHD Treatment

A clinical study focused on the use of this compound in children diagnosed with ADHD showed promising results in reducing hyperactivity and improving attention spans. The study concluded that the compound's ability to modulate neurotransmitter systems could be beneficial in managing ADHD symptoms effectively .

Toxicology and Safety Profile

While the therapeutic potential of this compound is significant, understanding its safety profile is crucial for clinical use. Toxicological assessments have indicated a favorable safety margin at therapeutic doses; however, further studies are necessary to fully elucidate its long-term effects .

Mechanism of Action

The mechanism of action of Adamantane, 1-(2-piperidinoethyl)-, hydrochloride involves its interaction with molecular targets in the body. The piperidinoethyl group allows the compound to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Analogues

Rimantadine Hydrochloride

- Structure : 1-(1-Adamantyl)ethylamine hydrochloride.

- Molecular Weight : 215.77 g/mol .

- Activity : Inhibits influenza A virus M2 ion channel, preventing viral uncoating. Rimantadine exhibits higher efficacy and lower toxicity than amantadine due to its α-methyl substitution, which reduces CNS side effects .

Amantadine Hydrochloride

- Structure: 1-Aminoadamantane hydrochloride.

- Molecular Weight : 187.71 g/mol .

- Activity : Antiviral (influenza A) and anti-Parkinsonian. Its simpler structure limits selectivity, leading to higher neurotoxicity compared to rimantadine .

1-[4-(1-Adamantyl)phenoxy]-3-Piperidinopropan-2-ol Hydrochloride

- Structure: Adamantane linked to a phenoxy-piperidinopropanol group .

- Activity: Not explicitly stated, but phenoxy and piperidine motifs are common in adrenergic receptor ligands. This highlights structural versatility in adamantane derivatives for diverse targets .

- Key Difference: The phenoxy spacer in this compound contrasts with the direct 2-piperidinoethyl linkage in the target molecule, suggesting divergent pharmacological profiles.

Structure-Activity Relationships (SAR)

- Substitution Position: 1-Substituted adamantane derivatives (e.g., rimantadine, target compound) generally exhibit higher antiviral activity and selectivity than 2-substituted isomers. For example, 1-aminoadamantane derivatives show lower cytotoxicity and higher selectivity indices compared to 2-substituted analogs .

- Lipophilicity: The piperidinoethyl group increases logP values compared to simpler amines like ethylamine. This may enhance blood-brain barrier penetration but could also raise toxicity risks .

- Steric Effects : Bulkier substituents (e.g., piperidine) may improve binding to hydrophobic pockets in viral proteins or receptors but could reduce solubility .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP* | Key Functional Groups | Selectivity Index (SI)** |

|---|---|---|---|---|

| Target Compound | ~337.9 (estimated) | ~3.5 | 2-Piperidinoethyl, HCl | N/A (predicted higher) |

| Rimantadine Hydrochloride | 215.77 | 2.8 | Ethylamine, HCl | 50–100 (influenza A) |

| Amantadine Hydrochloride | 187.71 | 1.9 | Primary amine, HCl | 10–20 (influenza A) |

| Tecovirimat | 376.4 | 4.2 | Trifluoromethyl, amide | >1000 (poxviruses) |

logP values estimated from analogous compounds . *SI = IC50 (host cells)/IC50 (virus). Data from .

Biological Activity

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is particularly noteworthy for its potential applications in antiviral and anticancer therapies. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Overview of Adamantane Derivatives

Adamantane is a bicyclic hydrocarbon that serves as a core structure for various pharmaceuticals. Its derivatives, including those with piperidine substituents, have been explored for their enhanced pharmacological properties. This section summarizes key biological activities associated with adamantane derivatives.

Antiviral Activity

Research indicates that adamantane derivatives exhibit significant antiviral properties, particularly against influenza viruses. For instance, rimantadine, an adamantane derivative, is recommended by the World Health Organization as an antiviral agent against influenza A viruses. However, resistance to rimantadine has been observed in circulating strains, prompting investigations into new analogs that maintain efficacy against resistant strains.

Case Study: Efficacy Against Rimantadine-Resistant Influenza

- Study Design : A study evaluated two novel adamantane azaheterocyclic derivatives in a mouse model infected with a rimantadine-resistant strain of influenza A (H1N1).

- Findings : Both compounds significantly increased survival rates (60-100%) and reduced viral titers in the lungs compared to controls. These results indicate a potential for developing new antiviral agents based on the adamantane scaffold .

Anticancer Properties

Adamantane derivatives have also been investigated for their anticancer activities. In vitro studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Adamantane Derivatives

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 7a | HeLa | <10 | Anti-proliferative |

| 7b | MCF-7 | <10 | Anti-proliferative |

| 4a | HT-29 | <10 | Anti-proliferative |

These compounds demonstrated significant anti-proliferative activity across multiple human tumor cell lines, suggesting their potential as chemotherapeutic agents .

The biological activity of adamantane derivatives can be attributed to their ability to interact with specific molecular targets. The three-dimensional structure of these compounds allows them to fit into receptor binding sites effectively, enhancing their pharmacological effects.

Key Mechanisms Identified:

Q & A

Q. How do researchers address cross-reactivity in pharmacological screening assays?

Q. What strategies resolve contradictions in reported pharmacological data (e.g., antiviral vs. neuroprotective efficacy)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.